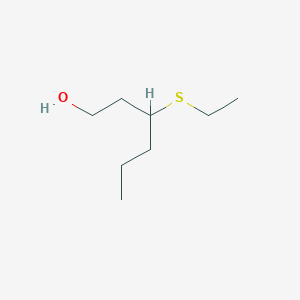
3-(Ethylsulfanyl)hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfanyl)hexan-1-OL is an organic compound that belongs to the family of alcohols It features a hydroxyl group (-OH) attached to the first carbon of a hexane chain, with an ethylsulfanyl group (-SEt) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chlorohexan-1-OL with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by purification and isolation of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexanal or hexanone.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexan-1-OL derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)hexan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the ethylsulfanyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-sulfanylhexan-1-OL: Similar structure but with a methyl group instead of an ethyl group.
Hexan-1-OL: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
3-Chlorohexan-1-OL: Contains a chlorine atom instead of an ethylsulfanyl group, leading to different reactivity and applications.
Uniqueness
3-(Ethylsulfanyl)hexan-1-OL is unique due to the presence of both a hydroxyl group and an ethylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51755-76-1 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
3-ethylsulfanylhexan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-3-5-8(6-7-9)10-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
SFMQPYCUPUATBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCO)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


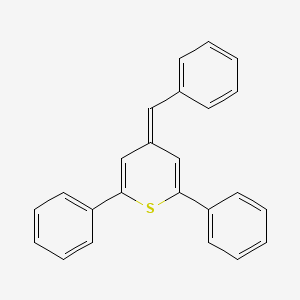
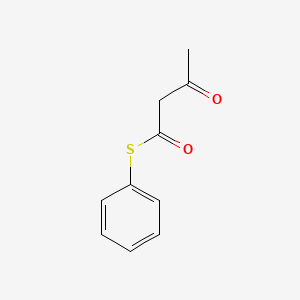
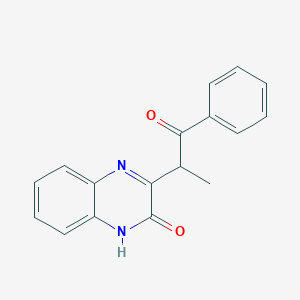
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
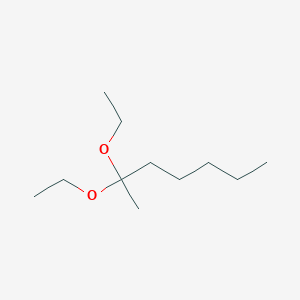
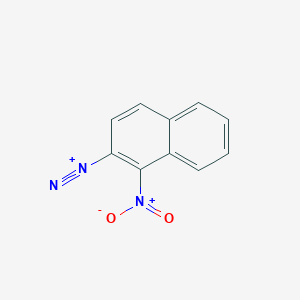
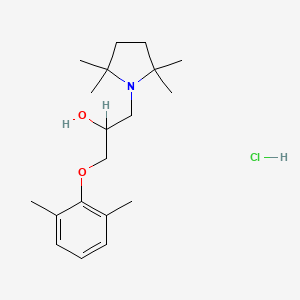
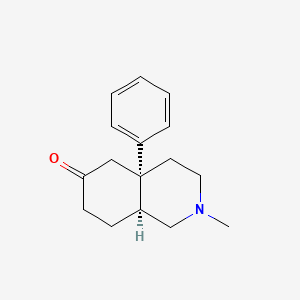
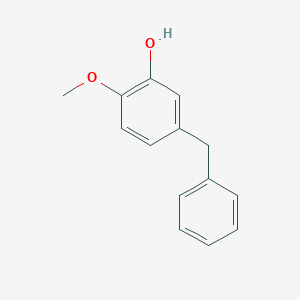

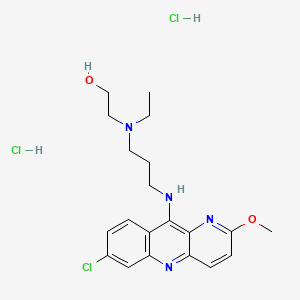
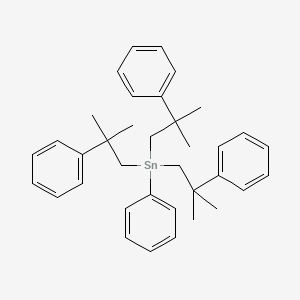
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
